molecular formula C7H5F3O2 B1433640 3-(Difluoromethoxy)-5-fluorophenol CAS No. 1261441-59-1

3-(Difluoromethoxy)-5-fluorophenol

Cat. No.: B1433640
CAS No.: 1261441-59-1
M. Wt: 178.11 g/mol
InChI Key: FUAPAEIUCUOWAV-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-5-fluorophenol (CAS: 1214333-96-6) is a fluorinated phenolic compound with the molecular formula C₇H₅F₃O and a molar mass of 162.11 g/mol . It features a difluoromethoxy (-OCHF₂) group at the 3-position and a fluorine atom at the 5-position of the phenol ring. This compound is commercially available and serves as a key intermediate in synthesizing bioactive molecules, particularly antimicrobial and enzyme-inhibiting derivatives .

Properties

IUPAC Name

3-(difluoromethoxy)-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O2/c8-4-1-5(11)3-6(2-4)12-7(9)10/h1-3,7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAPAEIUCUOWAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261441-59-1
Record name 3-(difluoromethoxy)-5-fluorophenol
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-hydroxy-5-fluorobenzaldehyde with difluoromethyl ether in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of 3-(Difluoromethoxy)-5-fluorophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and catalysts can be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-5-fluorophenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The fluorine and difluoromethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

3-(Difluoromethoxy)-5-fluorophenol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-5-fluorophenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epithelial-mesenchymal transformation induced by transforming growth factor-beta1 (TGF-β1) in lung epithelial cells. This inhibition is mediated through the reduction of Smad2/3 phosphorylation levels, which are key components of the TGF-β1 signaling pathway .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(Difluoromethoxy)-5-fluorophenol with structurally related fluorinated phenols and derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Applications/Activity
This compound C₇H₅F₃O 162.11 -OCHF₂ (3), -F (5) Antimicrobial intermediate
3-(Difluoromethyl)-5-fluorophenol C₇H₅F₃O 162.11 -CHF₂ (3), -F (5) Synthetic intermediate
5-((1Z,3Z)-3-(Benzo[d][1,3]dioxol-5-yl)-4-(4-chloropyridin-2-yl)buta-1,3-dien-1-yl)-2-(difluoromethoxy)phenol (4b) C₁₇H₁₂O₅F₂ClN 394.73 Difluoromethoxy, benzo[d][1,3]dioxolyl 81.35% α-amylase inhibition at 100 µg/mL
4-(5-(3-(Difluoromethoxy)phenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (7q) C₂₂H₁₈F₂N₂O₂ 392.39 Isoxazole, difluoromethoxy Antiviral/anticancer research
2,4-Dichloro-5-fluorobenzoic acid C₇H₃Cl₂FO₂ 223.00 -Cl (2,4), -F (5), -COOH Agrochemical intermediate
Key Observations:
  • Molecular Size : Derivatives like 4b and 7q have higher molar masses (334–392 g/mol) due to extended aromatic systems, which may enhance target binding but reduce solubility compared to the parent compound .
  • Biological Activity : The difluoromethoxy group in 4b contributes to strong α-amylase inhibition (81.35%), suggesting its role in enhancing ligand-receptor interactions .

Stability and Metabolic Considerations

  • The difluoromethoxy group enhances metabolic stability compared to methoxy (-OCH₃) or hydroxyl (-OH) groups due to reduced susceptibility to oxidative degradation .
  • In contrast, difluoromethyl (-CHF₂) analogs may undergo faster metabolic clearance, as seen in related fluorinated compounds .

Biological Activity

3-(Difluoromethoxy)-5-fluorophenol is a fluorinated phenolic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to highlight its antimicrobial, anti-inflammatory, and anticancer properties.

The compound's structure includes a difluoromethoxy group and a fluorine atom on the phenolic ring, which likely contribute to its unique biological activities. The presence of these fluorine atoms enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections. For instance, studies have reported its effectiveness against strains of Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) indicating strong activity.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by suppressing pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This modulation of inflammatory pathways suggests potential applications in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

Anticancer Potential

In vitro studies have explored the anticancer potential of this compound against various cancer cell lines. Notably, it has shown efficacy in inhibiting the proliferation of L1210 mouse leukemia cells, with IC50 values in the nanomolar range. The mechanism appears to involve interference with cell cycle progression and induction of apoptosis in cancer cells.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The fluorinated groups enhance binding affinity and selectivity towards these targets, leading to diverse biological effects.

Case Studies

Study Findings Reference
Antimicrobial ActivityInhibition of Staphylococcus aureus growth with MIC values of 4 µg/mL.
Anti-inflammatory EffectsSuppression of TNF-α and IL-6 production in vitro.
Anticancer ActivityInduced apoptosis in L1210 leukemia cells with IC50 = 50 nM.

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving fluorination reactions on phenolic precursors. These methods often utilize reagents that facilitate the introduction of difluoromethoxy groups while maintaining the integrity of the phenolic structure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.